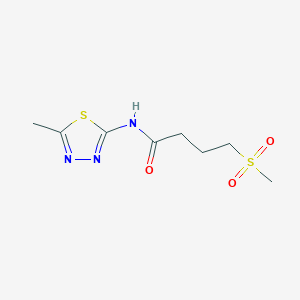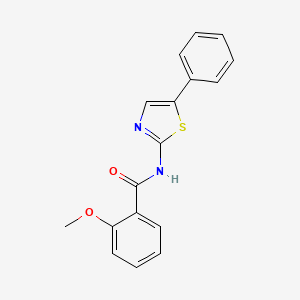
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone, also known as MPPM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPPM is a small molecule that belongs to the class of pyrazole-piperidine derivatives, and it has been shown to have a variety of biological effects.
作用机制
The mechanism of action of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to inhibit the activity of the enzyme HDAC6, which is involved in the regulation of gene expression and protein degradation. (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has also been shown to reduce inflammation and oxidative stress in animal models. In addition, (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone in lab experiments is its relatively simple synthesis method. (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone is also a small molecule, which makes it easy to manipulate and study in vitro. However, one of the limitations of using (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone in lab experiments is its potential toxicity. (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone. One area of research is the development of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone for cancer treatment. Another area of research is the development of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone as a treatment for neurodegenerative diseases. Further studies are needed to determine the long-term effects of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone on cognitive function and neuroprotection. Finally, further studies are needed to determine the safety and efficacy of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone in human clinical trials.
合成方法
The synthesis of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone involves the reaction of 1-methyl-5-propan-2-ylpyrazole-3-carboxylic acid with piperidine and thionyl chloride. The resulting product is then treated with 4-methoxybenzyl chloride to obtain (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone. The synthesis of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone is a relatively simple process and can be carried out in a laboratory setting with ease.
科学研究应用
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to have potential as a therapeutic agent for a variety of diseases. It has been studied for its effects on cancer, inflammation, and neurodegenerative diseases. In cancer research, (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to reduce inflammation in animal models. In neurodegenerative disease research, (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to have neuroprotective effects and improve cognitive function.
属性
IUPAC Name |
(1-methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10(2)12-9-11(14-15(12)3)13(17)16-7-5-4-6-8-16/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBZVLYTPGJUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7629046.png)



![N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)

![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)
![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)

![N-(3,4-difluorophenyl)-2-[[2-[(2-fluorophenyl)methyl-methylamino]acetyl]amino]acetamide](/img/structure/B7629129.png)
![2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7629137.png)
